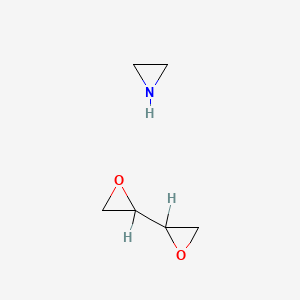
Aziridine;2-(oxiran-2-yl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine;2-(oxiran-2-yl)oxirane, commonly known as polyethylene, is a versatile synthetic resin made from the polymerization of ethylene. It is a member of the polyolefin family and is the most widely used plastic globally. Polyethylene is utilized in various products, ranging from clear food wrap and shopping bags to detergent bottles and automobile fuel tanks .
準備方法
Synthetic Routes and Reaction Conditions
Polyethylene is synthesized through the polymerization of ethylene gas. The process involves passing ethylene gas through a catalyst at high temperatures. The polymer chains grow by linking together to form long, repeating chains . There are several methods for polyethylene synthesis, including:
High-Pressure Polymerization: This method involves polymerizing ethylene at very high pressures (up to 3000 atmospheres) and temperatures (up to 300°C). This process produces low-density polyethylene (LDPE).
Ziegler-Natta Polymerization: This method uses catalysts such as titanium chloride and triethylaluminum at lower pressures and temperatures to produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
Industrial Production Methods
Industrial production of polyethylene typically involves large-scale polymerization reactors where ethylene gas is polymerized using catalysts. The process can be continuous or batch, depending on the desired product and production scale. The polymer is then extruded, pelletized, and further processed into various forms .
化学反応の分析
Types of Reactions
Polyethylene undergoes several types of chemical reactions, including:
Oxidation: Polyethylene can be oxidized to form various oxidation products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation, such as chlorination and bromination, can occur, leading to the formation of halogenated polyethylene.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or ozone in the presence of catalysts.
Reduction: Requires reducing agents like hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation reactions use halogen gases or halogen-containing compounds.
Major Products
Oxidation: Produces alcohols, ketones, and carboxylic acids.
Reduction: Produces reduced forms of polyethylene.
Substitution: Produces halogenated polyethylene.
科学的研究の応用
Polyethylene has numerous applications in scientific research, including:
Chemistry: Used as a base material for creating various chemical compounds and composites.
Biology: Utilized in the production of laboratory equipment, such as petri dishes and pipettes.
Medicine: Used in medical devices, prosthetics, and drug delivery systems.
Industry: Employed in packaging, construction materials, and automotive components
作用機序
Polyethylene exerts its effects primarily through its physical properties. It is chemically inert, hydrophobic, and has a high molecular weight, which contributes to its stability and durability. The polymer chains form a dense, interlinked network that provides strength and flexibility .
類似化合物との比較
Polyethylene is often compared with other polyolefins, such as polypropylene. While both are used in similar applications, they have distinct differences:
Polypropylene: Has a higher melting point and is more chemically resistant, making it suitable for harsher environments
Polyvinyl Chloride (PVC): More rigid and less flexible than polyethylene, used in construction and piping.
Similar Compounds
- Polypropylene
- Polyvinyl Chloride (PVC)
- Polystyrene
- Polyethylene Terephthalate (PET)
Polyethylene’s unique combination of properties, such as flexibility, chemical resistance, and ease of processing, makes it a highly versatile material in various fields.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
aziridine;2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C4H6O2.C2H5N/c1-3(5-1)4-2-6-4;1-2-3-1/h3-4H,1-2H2;3H,1-2H2 |
InChIキー |
VCFQWUGRKGRPPY-UHFFFAOYSA-N |
SMILES |
C1CN1.C1C(O1)C2CO2 |
正規SMILES |
C1CN1.C1C(O1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















